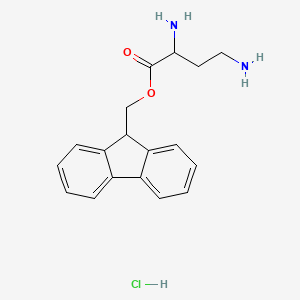
C18H21ClN2O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18H21ClN2O2 is a chemical compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, making it useful for protecting amine groups during synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18H21ClN2O2 typically involves the protection of 1,3-diaminopropane with the Fmoc group. This is achieved by reacting 1,3-diaminopropane with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
C18H21ClN2O2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: It can react with carboxylic acids or their derivatives to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carboxylic Acids/Derivatives: Used in coupling reactions to form amide bonds.
Major Products Formed
Deprotected 1,3-diaminopropane: Formed after removal of the Fmoc group.
Peptides: Formed through coupling reactions with carboxylic acids.
Applications De Recherche Scientifique
C18H21ClN2O2 is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides.
Bioconjugation: Used in the modification of biomolecules.
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Mécanisme D'action
The primary mechanism of action of C18H21ClN2O2 involves the protection and deprotection of amine groups. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-1,4-diaminobutane hydrochloride
- Fmoc-1,5-diaminopentane hydrochloride
- Fmoc-1,6-diaminohexane hydrochloride
Uniqueness
C18H21ClN2O2 is unique due to its specific chain length and the presence of the Fmoc protecting group, which provides versatility in peptide synthesis and other applications .
Propriétés
Formule moléculaire |
C18H21ClN2O2 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 2,4-diaminobutanoate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-10-9-17(20)18(21)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,19-20H2;1H |
Clé InChI |
VGARLQKUGIFEES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCN)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
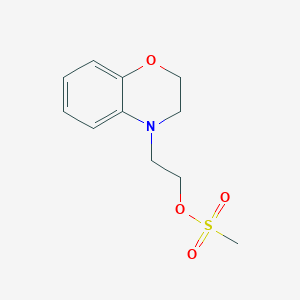
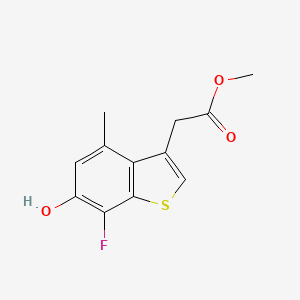
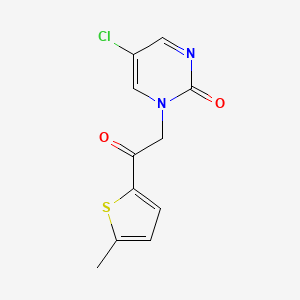
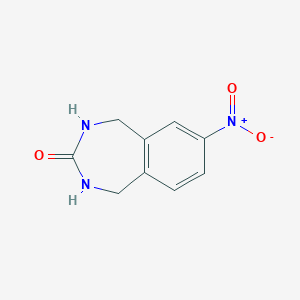

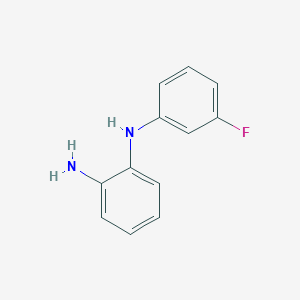
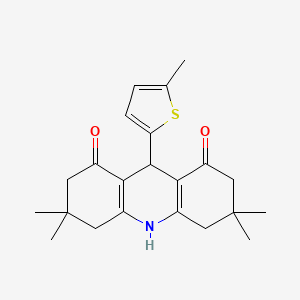
![4-[(4,5-dihydro-5,5-dimethyl-1H-imidazol-2-yl)methyl]-piperidine](/img/structure/B8385663.png)
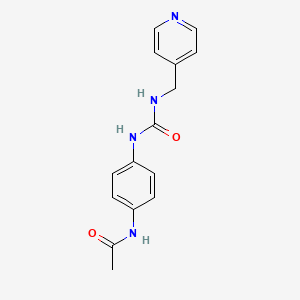
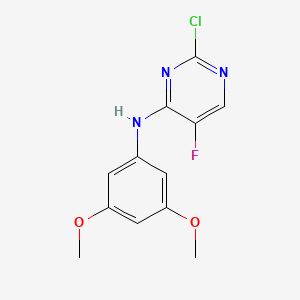
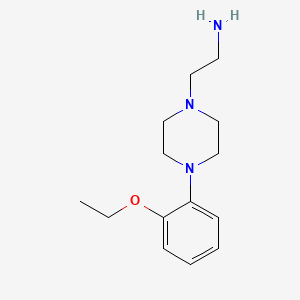
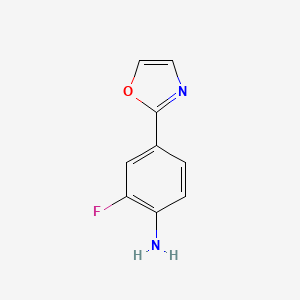
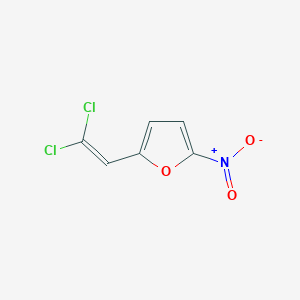
![2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole](/img/structure/B8385708.png)
